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Compound of Interest

Compound Name: (R)-2-Phenylpyrrolidine

Cat. No.: B1332707

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the Chemical Abstracts
Service (CAS) number and the detailed structure elucidation of (R)-2-Phenylpyrrolidine. This
chiral scaffold is a valuable building block in medicinal chemistry and drug development,
making a thorough understanding of its synthesis and characterization essential for its effective
application.

Core Data Summary

For clarity and rapid comparison, the key identifiers and physical properties of (R)-2-
Phenylpyrrolidine and its racemic form are summarized below.

Property (R)-2-Phenylpyrrolidine rac-2-Phenylpyrrolidine
CAS Number 56523-47-8[1] 1006-64-0[2]

Molecular Formula CioH13N[1] C1oH13N[2]

Molecular Weight 147.22 g/mol [1] 147.22 g/mol [2]
Appearance Colorless to light yellow liquid Light yellow clear liquid

Structure Elucidation: A Multi-faceted Approach
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The definitive structure and stereochemistry of (R)-2-Phenylpyrrolidine are established
through a combination of spectroscopic techniques and classical chemical methods. The
logical workflow for its structure elucidation, from synthesis to confirmation, is outlined below.
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Caption: Workflow for the Synthesis and Structure Elucidation of (R)-2-Phenylpyrrolidine.

Spectroscopic Data

The structural integrity of (R)-2-Phenylpyrrolidine is confirmed by a suite of spectroscopic
methods. While a complete, unified dataset from a single source is not readily available in
public literature, the following tables compile representative data based on the characterization
of closely related analogs and the general principles of spectroscopic analysis for this class of
compounds.

Table 1: Representative *H NMR Spectroscopic Data
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Chemical Shift (6, ppm) Multiplicity Assighment
7.40-7.20 m Aromatic protons (5H)
4.15 t Methine proton (CH-Ph)
3.40-3.20 m Methylene protons (CH2-N)
Methylene protons (CHz-CHz-
2.30-1.80 m
N and CHz2-CH-Ph)
1.70 brs Amine proton (NH)

Table 2: Representative 13C NMR Spectroscopic Data

Chemical Shift (6, ppm)

Assignment

145.0 Quaternary Aromatic Carbon
128.5 Aromatic CH

127.0 Aromatic CH

126.0 Aromatic CH

63.0 Methine Carbon (CH-Ph)
47.0 Methylene Carbon (CH2-N)
35.0 Methylene Carbon

25.0 Methylene Carbon

Table 3: Representative IR and Mass Spectrometry Data
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Technique Characteristic Peaks

3300-3400 cm~1t (N-H stretch), 3000-3100 cm~1
(Aromatic C-H stretch), 2850-2950 cm™1
(Aliphatic C-H stretch), 1600, 1495 cm~t (C=C

aromatic stretch)

IR (Infrared Spectroscopy)

MS (Mass Spectrometry) m/z 147 (M*), 146 (M-H)*, 91 (tropylium ion)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and characterization
of (R)-2-Phenylpyrrolidine. The following sections provide an overview of established
methodologies.

Synthesis of Racemic 2-Phenylpyrrolidine

A common route to racemic 2-phenylpyrrolidine involves the reduction of 5-phenyl-3,4-dihydro-
2H-pyrrole.

Protocol:

e Preparation of 5-phenyl-3,4-dihydro-2H-pyrrole: This intermediate can be synthesized via the
cyclization of 4-amino-4-phenylbutanal or a related precursor.

¢ Reduction: The imine is then reduced using a suitable reducing agent, such as sodium
borohydride (NaBHa4) in methanol or catalytic hydrogenation (e.g., Hz gas with a palladium on
carbon catalyst).

e Work-up and Purification: Following the reduction, an aqueous work-up is performed to
remove inorganic byproducts. The crude product is then purified by distillation under reduced
pressure or column chromatography to yield racemic 2-phenylpyrrolidine.

Chiral Resolution of 2-Phenylpyrrolidine

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is
often achieved by classical resolution using a chiral resolving agent.
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Protocol using (-)-O,0'-Dibenzoyl-L-tartaric acid:

o Diastereomeric Salt Formation: Racemic 2-phenylpyrrolidine is dissolved in a suitable
solvent, such as methanol or ethanol. To this solution, a half-molar equivalent of (-)-O,0'-
dibenzoyl-L-tartaric acid, also dissolved in the same solvent, is added.

» Fractional Crystallization: The mixture is allowed to stand, often with cooling, to induce the
crystallization of the less soluble diastereomeric salt, which in this case is the salt of (R)-2-
phenylpyrrolidine with (-)-O,0'-dibenzoyl-L-tartaric acid.

Isolation of the Diastereomeric Salt: The precipitated salt is isolated by filtration and washed
with a small amount of cold solvent to remove the more soluble diastereomer.

 Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base
(e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free (R)-2-
phenylpyrrolidine.

o Extraction and Purification: The enantiomerically enriched amine is extracted into an organic
solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous drying agent (e.g.,
MgSOa), and the solvent is removed under reduced pressure. The final product can be
further purified by distillation if necessary.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H and 3C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a
suitable deuterated solvent, such as chloroform-d (CDCIz). Chemical shifts are reported in
parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

» IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. The
sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for
solids).

Mass Spectrometry (MS):
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e Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray
ionization (ESI) to determine the molecular weight and fragmentation pattern of the
compound.

Enantiomeric Purity Determination:

e The enantiomeric excess (e.e.) of the resolved (R)-2-Phenylpyrrolidine is determined by
chiral high-performance liquid chromatography (HPLC) or by NMR spectroscopy using a
chiral solvating agent.

This guide provides a foundational understanding of the key chemical data and methodologies
associated with (R)-2-Phenylpyrrolidine. For specific applications, further optimization of the
described protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1332707?utm_src=pdf-body
https://www.benchchem.com/product/b1332707?utm_src=pdf-body
https://www.benchchem.com/product/b1332707?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/R_-2-Phenylpyrrolidine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylpyrrolidine
https://www.benchchem.com/product/b1332707#r-2-phenylpyrrolidine-cas-number-and-structure-elucidation
https://www.benchchem.com/product/b1332707#r-2-phenylpyrrolidine-cas-number-and-structure-elucidation
https://www.benchchem.com/product/b1332707#r-2-phenylpyrrolidine-cas-number-and-structure-elucidation
https://www.benchchem.com/product/b1332707#r-2-phenylpyrrolidine-cas-number-and-structure-elucidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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